1-Cyclopropyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyldecan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to a decan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyldecan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with decanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+Decanal→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 1-cyclopropyldecan-1-one.
Reduction: Formation of 1-cyclopropyldecane.
Substitution: Formation of 1-cyclopropyldecan-1-chloride or 1-cyclopropyldecan-1-bromide.
Scientific Research Applications
1-Cyclopropyldecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyldecan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This reactivity can influence its interactions with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentylpropan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Cyclohexylbutan-1-ol: Features a cyclohexyl group and a longer carbon chain.
Uniqueness
1-Cyclopropyldecan-1-ol is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and reactivity
Properties
Molecular Formula |
C13H26O |
---|---|
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-cyclopropyldecan-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-13(14)12-10-11-12/h12-14H,2-11H2,1H3 |
InChI Key |
ACSOTVREZJQAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.